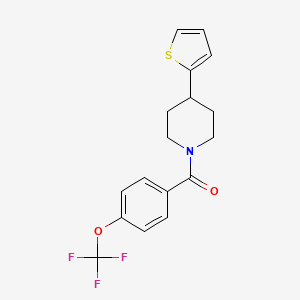

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

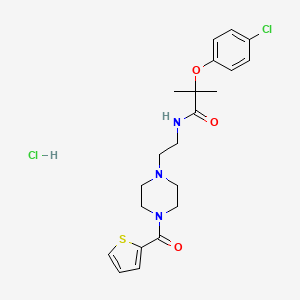

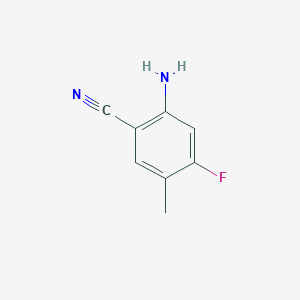

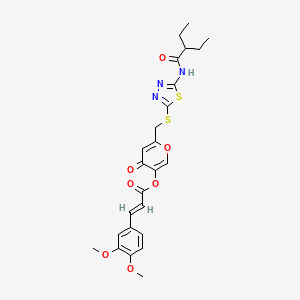

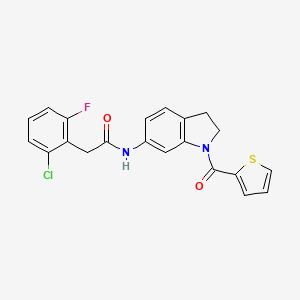

The compound "(4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone" is a heterocyclic compound that includes a thiophene ring, a piperidine ring, and a trifluoromethoxy phenyl group. Thiophene is a sulfur-containing five-membered aromatic ring that has shown a wide range of applications in material science and pharmaceuticals due to its diverse biological activities. These activities include antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties . Piperidine is a six-membered ring containing nitrogen, which is often found in bioactive molecules and pharmaceuticals . The trifluoromethoxy group is known for its ability to modulate the physical and chemical properties of organic molecules, potentially enhancing their biological activity.

Synthesis Analysis

The synthesis of related thiophene-containing compounds typically involves multi-step reactions starting from readily available materials. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone involves the reaction of a precursor with dry ethanol and orthophosphoric acid, followed by purification steps including extraction and recrystallization . Similarly, piperidine derivatives such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride can be synthesized through a sequence of reactions including amidation, Friedel-Crafts acylation, and hydration, with the structures of intermediates and the final product confirmed by spectroscopic techniques like NMR .

Molecular Structure Analysis

The molecular structure of thiophene and piperidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(4-chlorobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiophene and piperidine derivatives can be influenced by the substituents on the rings. For example, the presence of a sulfonyl group can facilitate substitution reactions, as seen in the synthesis of [1-(2,5-dichlorobenzenesulfonyl)-piperidin-4-yl]-(2,4-difluorophenyl)-methanone oxime . The chemical reactions involved in the synthesis of these compounds are often monitored by techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and piperidine derivatives can be studied using various analytical techniques. The crystallographic data can provide insights into the stability and packing of the molecules in the solid state . Thermal properties can be assessed using thermogravimetric analysis, which reveals the temperature range over which the structure remains stable . Additionally, spectroscopic techniques like NMR can confirm the identity and purity of the synthesized compounds . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which complement the experimental findings and help predict the reactivity of the molecule .

Scientific Research Applications

Thermal and Structural Properties

The compound under discussion, akin to similar chemical structures, has been explored for its thermal stability and structural characteristics. In one study, a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, demonstrated stability up to 170°C, showcasing its potential in applications requiring high thermal resistance. The crystal structure revealed a chair conformation for the piperidine ring, indicating a preference for certain spatial arrangements that could influence its reactivity and interaction with other molecules. The study also highlighted the presence of intra and intermolecular hydrogen bonding, which could be key in understanding the solubility and reactivity of such compounds (Karthik et al., 2021).

Antimicrobial Applications

Compounds with structural similarities to the queried chemical have shown promising antimicrobial properties. A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and tested for their antibacterial and antifungal activities. Notably, some derivatives displayed significant antimicrobial efficacy against various pathogenic bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activity

Thiophene-containing derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their anticancer properties. Specifically, compounds like (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone showed significant inhibitory effects on cancer cells such as Raji and HL60, suggesting a potential avenue for the development of new anticancer therapies (Inceler, Yılmaz, & Baytas, 2013).

Enzyme Inhibitory Activity

A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which share structural features with the queried compound, revealed significant enzyme inhibitory activities. These compounds were particularly effective against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with notable inhibitory constants. This suggests potential therapeutic applications in conditions associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

properties

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-5-3-13(4-6-14)16(22)21-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLXZDUELOYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)

![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)

![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)